molecular formula C9H8BrNO2 B3292924 5-Bromo-2,3-dihydrobenzofuran-7-carboxamide CAS No. 882291-61-4

5-Bromo-2,3-dihydrobenzofuran-7-carboxamide

Cat. No.: B3292924
CAS No.: 882291-61-4
M. Wt: 242.07 g/mol
InChI Key: JHHRFZWCOAWUOB-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dihydrobenzofuran-7-carboxamide (CAS RN: 882291-61-4) is a solid organic compound with the molecular formula C9H8BrNO2 and a molecular weight of 242.07 g/mol. It typically presents as a yellow to white solid with a melting point of 194-197 °C and should be stored sealed in a dry environment, ideally at 4 to 8 °C . This compound serves as a versatile and critical building block in synthetic organic chemistry, particularly in pharmaceutical research and development. Its primary research value lies in its role as a key precursor in the design and synthesis of novel Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors . The 2,3-dihydrobenzofuran-7-carboxamide scaffold is a recognized pharmacophore that targets the NAD+ binding site of the PARP-1 enzyme. Researchers utilize this brominated derivative to facilitate further structural modifications, creating analogs with potential improved potency for probing DNA repair mechanisms in cancer cells . The exploration of such compounds is a prominent area in oncology research, given the clinical validation of PARP inhibitors for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1 and BRCA2 mutations . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, referring to the corresponding Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2,3-dihydro-1-benzofuran-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c10-6-3-5-1-2-13-8(5)7(4-6)9(11)12/h3-4H,1-2H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHRFZWCOAWUOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2C(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-dihydrobenzofuran-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid derivative .

Scientific Research Applications

Synthetic Organic Chemistry

5-Bromo-2,3-dihydrobenzofuran-7-carboxamide serves as a versatile building block in synthetic organic chemistry. Its unique structure allows it to participate in various chemical reactions, enabling the synthesis of complex organic molecules. Researchers utilize this compound for:

  • Synthesis of Drug Candidates : It is instrumental in developing new pharmaceuticals due to its reactivity and ability to form derivatives that may exhibit enhanced biological activity .

Pharmaceutical Development

The compound has garnered attention for its potential therapeutic applications, particularly in treating neurological disorders and cancer. Notable findings include:

  • PARP Inhibition : Research has shown that derivatives of this compound can inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. For instance, a study reported an IC50 value of 9.45 μM for the lead compound derived from this compound, indicating promising activity against cancer cells .
  • Modification for Efficacy : Structural modifications have been explored to enhance the efficacy of the compound. For example, the introduction of a fluoro group at specific positions has been found to increase potency significantly .

Material Science

In material science, this compound is being investigated for its potential use in developing advanced materials such as:

  • Polymers and Coatings : Its chemical properties make it suitable for creating materials with specific functionalities required for improved performance in various applications .

Biological Research

This compound is employed in biological research to study the mechanisms of action of related compounds and their therapeutic effects. Key applications include:

  • Investigating Biological Activity : Studies focus on understanding how this compound interacts with biological targets, which is crucial for drug development .

Environmental Chemistry

The properties of this compound also make it relevant in environmental chemistry:

  • Pollutant Detection and Remediation : Research into its use for detecting and remediating environmental pollutants is ongoing, contributing to efforts aimed at improving ecosystem health .

Case Studies

  • PARP Inhibitors Development : A study synthesized various derivatives of this compound to evaluate their inhibitory effects on PARP enzymes. The results indicated that certain modifications led to significantly improved inhibitory activity compared to the parent compound .
  • Material Performance Testing : Research conducted on polymers incorporating this compound showed enhanced mechanical properties and thermal stability compared to traditional materials used in similar applications .

Mechanism of Action

Comparison with Similar Compounds

5-Bromo-2,3-dihydrobenzo[b]furan-7-sulfonyl chloride

  • Molecular Formula : C₈H₆BrClO₃S
  • Molecular Weight : 297.55 g/mol
  • Functional Group : Sulfonyl chloride (-SO₂Cl)
  • Key Applications :
    • A reactive intermediate for synthesizing sulfonamides, sulfonate esters, and agrochemicals .
    • Used in drug discovery due to its ability to undergo nucleophilic substitution reactions.
  • Comparison :
    • The sulfonyl chloride is more reactive than the carboxamide, enabling rapid derivatization. However, it is less stable under humid conditions.

5-Bromo-2,3-dihydrobenzofuran-7-carboxylic Acid

  • Molecular Formula : C₉H₇BrO₃
  • Molecular Weight : 257.06 g/mol
  • Functional Group : Carboxylic acid (-COOH)
  • Key Applications :
    • Precursor to esters, amides (e.g., the target carboxamide), and metal-organic frameworks .
    • Used in peptide coupling reactions for bioactive molecule synthesis.
  • Comparison :
    • The carboxylic acid is polar and can form salts, enhancing solubility. The carboxamide derivative offers improved metabolic stability and reduced acidity.

5-Bromo-2,3-dihydrobenzofuran-7-carbaldehyde

  • Molecular Formula : C₉H₇BrO₂
  • Molecular Weight : 227.05 g/mol
  • Functional Group : Aldehyde (-CHO)
  • Key Applications :
    • Intermediate for condensation reactions (e.g., Schiff base formation) and heterocyclic synthesis .
  • Comparison :
    • The aldehyde’s electrophilic nature contrasts with the carboxamide’s hydrogen-bonding capability, making it more suitable for nucleophilic additions.

5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid

  • Molecular Formula : C₈H₈BBrO₃
  • Molecular Weight : 242.86 g/mol
  • Functional Group : Boronic acid (-B(OH)₂)
  • Key Applications :
    • Key reagent in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis .
  • Comparison :
    • The boronic acid’s utility in C-C bond formation is distinct from the carboxamide’s role in target-binding interactions.

Methyl 7-Bromo-3-methyl-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate

  • Molecular Formula : C₁₇H₁₅BrO₃
  • Molecular Weight : 359.21 g/mol
  • Functional Group : Ester (-COOCH₃)
  • Key Applications :
    • Stable intermediate for protecting carboxylic acids during synthesis .
  • Comparison :
    • The ester is less reactive than the carboxamide, favoring storage and handling.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Applications
5-Bromo-2,3-dihydrobenzofuran-7-carboxamide C₉H₈BrNO₃ ~257.9* Carboxamide (-CONH₂) Medicinal chemistry, receptor targeting
5-Bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride C₈H₆BrClO₃S 297.55 Sulfonyl chloride Reactive intermediate, sulfonamide synthesis
5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acid C₉H₇BrO₃ 257.06 Carboxylic acid Precursor to amides, salts
5-Bromo-2,3-dihydrobenzofuran-7-carbaldehyde C₉H₇BrO₂ 227.05 Aldehyde Condensation reactions
5-Bromo-2,3-dihydrobenzofuran-7-boronic acid C₈H₈BBrO₃ 242.86 Boronic acid Suzuki couplings

*Estimated based on analogous structures.

Biological Activity

5-Bromo-2,3-dihydrobenzofuran-7-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. It belongs to the benzofuran family and is characterized by the presence of a bromine atom at the 5-position and a carboxamide group at the 7-position. This compound has been studied extensively for its interactions with biological targets, particularly as a poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor, which is significant in cancer therapy.

Structural Characteristics

  • Molecular Formula : C₉H₈BrN₁O₂
  • Molecular Weight : Approximately 244.06 g/mol
  • Appearance : Crystalline powder, white to light yellow
  • Melting Point : Approximately 232°C

Chemical Reactions

This compound is capable of undergoing various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be replaced with other nucleophiles.
  • Oxidation and Reduction : The compound can be oxidized or reduced to yield different derivatives.
  • Coupling Reactions : It can participate in coupling reactions to form more complex molecules.

The primary mechanism of action for this compound involves its role as a PARP-1 inhibitor. PARP-1 plays a crucial role in DNA repair mechanisms; thus, inhibiting this enzyme can lead to enhanced cytotoxicity in cancer cells, particularly those deficient in BRCA genes. The binding interactions include hydrogen bonds with amino acid residues within the active site of PARP-1, which prevent it from repairing DNA damage effectively .

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer properties:

  • Inhibition of PARP-1 : Studies show that this compound effectively inhibits PARP-1 activity, leading to increased apoptosis in cancer cells .

Table 1: Summary of Anticancer Activity

CompoundIC₅₀ Value (μM)TargetReference
This compound10.44PARP-1
5-Fluoro-DHBF-7-carboxamide2.12PARP-1

Other Biological Activities

In addition to its anticancer properties, research indicates that this compound may possess antimicrobial activities. Preliminary studies suggest that it can inhibit certain bacterial strains, though further investigation is required to elucidate these effects fully.

Study on PARP Inhibition

A detailed study evaluated the structure-activity relationship (SAR) of several derivatives of this compound. The study found that modifications at the 5-position significantly influenced the potency against PARP-1. For instance, compounds with smaller substituents exhibited improved inhibitory activity compared to larger groups .

Efficacy in BRCA-deficient Models

In vitro studies involving BRCA-deficient cell lines demonstrated that treatment with this compound led to increased cell death compared to untreated controls. This highlights its potential as a targeted therapeutic agent for cancers associated with BRCA mutations .

Q & A

Q. Key Reaction Table :

StepReagents/ConditionsIntermediateYield (%)*
BrominationNBS, DMF, 80°C5-Bromo-2,3-dihydrobenzofuran60–75
CarboxylationKMnO₄, H₂SO₄7-Carboxylic acid50–65
AmidationNH₃, EDC, CH₂Cl₂Target carboxamide70–85
*Yields based on analogous pathways from benzofuran derivatives .

How can researchers optimize the yield of this compound in multi-step syntheses?

Advanced Research Question
Optimization strategies include:

  • Catalyst Selection : Palladium-catalyzed cross-coupling for bromine introduction (e.g., Suzuki-Miyaura with boronic acid intermediates) .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance bromination efficiency .
  • Temperature Control : Lower temperatures during amidation reduce side reactions .
  • Purification : Chromatography or recrystallization from ethanol/water mixtures improves purity (>95%) .

Case Study : A methyl ester analog achieved 85% yield via optimized Buchwald-Hartwig amination .

What spectroscopic methods are used to characterize this compound?

Basic Research Question

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine deshields adjacent protons; carboxamide NH₂ signals at δ 5.5–6.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (C₉H₈BrNO₃; [M+H]+ = 274.97) .
  • IR : Stretching frequencies for amide (1650–1680 cm⁻¹) and C-Br (550–600 cm⁻¹) .

What challenges arise in crystallographic analysis due to the bromine atom?

Advanced Research Question

  • Heavy Atom Effect : Bromine’s high electron density causes absorption errors, requiring synchrotron X-ray sources for accurate diffraction .
  • Disorder : The dihydrofuran ring’s flexibility may lead to crystallographic disorder; low-temperature (100 K) data collection mitigates this .

Example : A related brominated benzofuran derivative required 0.7 Å resolution to resolve Br positioning .

What biological activities have been reported for similar benzofuran derivatives?

Basic Research Question

  • Antimicrobial : Disruption of bacterial membrane integrity (MIC = 2–8 µg/mL against S. aureus) .
  • Antitumor : Inhibition of topoisomerase II (IC₅₀ = 1.2 µM in MCF-7 cells) .
  • Anti-inflammatory : COX-2 suppression (50% inhibition at 10 µM) in macrophage models .

Q. Activity Table :

DerivativeTarget ActivityAssay ModelReference
Methyl 7-bromo-dihydrobenzofuranAntitumorHeLa cells
Ethyl 7-bromo-benzofuranAntimicrobialE. coli

How to design structure-activity relationship (SAR) studies for this compound’s derivatives?

Advanced Research Question

  • Substituent Variation : Compare analogs with halogens (Cl, F), methyl, or methoxy groups at positions 5 and 7 .
  • Bioisosteric Replacement : Replace carboxamide with sulfonamide or boronic acid groups to assess target binding .
  • Pharmacophore Mapping : Use docking simulations (e.g., AutoDock) to correlate substituent size/logP with enzyme inhibition .

SAR Insight : A boronic acid derivative showed enhanced kinase inhibition (IC₅₀ = 0.8 µM vs. 2.1 µM for carboxamide) due to covalent binding .

How to resolve contradictions in reported biological activities across studies?

Q. Methodological Focus

  • Assay Standardization : Use consistent cell lines (e.g., ATCC-certified HeLa) and controls (e.g., doxorubicin for cytotoxicity) .
  • Dosage Calibration : Normalize activities to molar concentrations (µM) rather than mass (µg/mL) .
  • Structural Verification : Confirm compound purity (>95% by HPLC) to rule out impurity-driven effects .

Case Example : Discrepancies in antimicrobial data were traced to variations in broth microdilution protocols .

What are the solubility and stability considerations for this compound?

Q. Handling Guidelines

  • Solubility : Soluble in DMSO (50 mg/mL), ethanol (20 mg/mL); insoluble in water .
  • Stability : Stable at −20°C for 6 months; degrades in light (t₁/₂ = 14 days under UV) .
  • Storage : Amber vials under argon; avoid freeze-thaw cycles .

Q. Property Table :

PropertyValueReference
Melting Point158–160°C
LogP2.1 (Predicted)
pKa (Amide)10.2

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-2,3-dihydrobenzofuran-7-carboxamide
Reactant of Route 2
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5-Bromo-2,3-dihydrobenzofuran-7-carboxamide

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